REACTION_CXSMILES
|
C([CH:4]1[N:9](N=O)[CH2:8][C:7]2[CH:12]=[CH:13][S:14][C:6]=2[CH:5]1O)(O)=O.[OH-].[Na+]>Cl>[S:14]1[C:6]2[CH:5]=[CH:4][N:9]=[CH:8][C:7]=2[CH:12]=[CH:13]1 |f:1.2|
|
Name
|
nitroso
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1C(C2=C(CN1N=O)C=CS2)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
russet fumes are formed
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
is then extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The organic extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through talc
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation of the residue
|
Type
|
CUSTOM
|
Details
|
gives 6.5 g (overall yield
|
Type
|
CUSTOM
|
Details
|
from the starting material of the formula (IV): 43%) thieno[3,2-c]pyridine which crystallizes
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Name
|
|
Type
|
|
Smiles
|
S1C=CC=2C=NC=CC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |